molecular formula C15H18N2O2 B11854409 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile CAS No. 58898-46-7

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile

Katalognummer: B11854409
CAS-Nummer: 58898-46-7
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: FNYSVNCNZZXJOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanenitrile group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with butanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the quinoline derivative reacts with butanenitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Wissenschaftliche Forschungsanwendungen

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its combination of a quinoline moiety with a butanenitrile group sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

58898-46-7

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-5-yl)oxy]butanenitrile

InChI

InChI=1S/C15H18N2O2/c1-2-17-13-6-5-7-14(19-11-4-3-10-16)12(13)8-9-15(17)18/h5-7H,2-4,8-9,11H2,1H3

InChI-Schlüssel

FNYSVNCNZZXJOW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)CCC2=C1C=CC=C2OCCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.